4-bromo-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol
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Overview
Description
4-bromo-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol is a chemical compound that features a bromine atom, a triazole ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol typically involves the reaction of 4-bromosalicylaldehyde with 4H-1,2,4-triazole under specific conditions. The reaction is carried out in an ethanol solvent, where the aldehyde group of 4-bromosalicylaldehyde reacts with the triazole to form the imine linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
4-bromo-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the triazole ring.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol involves its interaction with biological targets. The triazole ring can bind to metal ions, disrupting essential enzymatic processes in microorganisms. The phenol group can also participate in hydrogen bonding and other interactions that enhance the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-[(phenylimino)methyl]phenol: Similar structure but with a phenyl group instead of a triazole ring.
4-bromo-2-[(ethylamino)methyl]phenol: Contains an ethylamino group instead of a triazole ring.
Uniqueness
4-bromo-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new antimicrobial agents and materials with specialized functions.
Properties
IUPAC Name |
4-bromo-2-[(E)-1,2,4-triazol-4-yliminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN4O/c10-8-1-2-9(15)7(3-8)4-13-14-5-11-12-6-14/h1-6,15H/b13-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJKBUYYFGCGNR-YIXHJXPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NN2C=NN=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=N/N2C=NN=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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